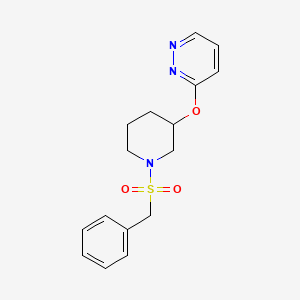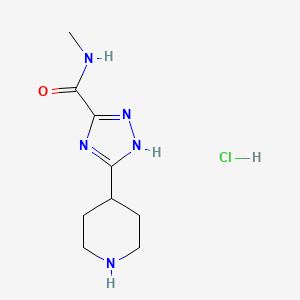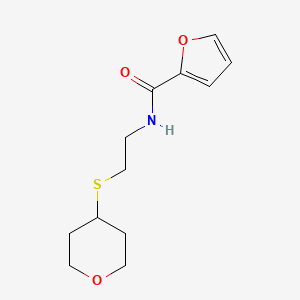![molecular formula C17H15ClN4O3 B2625466 3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-52-5](/img/structure/B2625466.png)
3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including an oxazolopurine ring and a chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the purine and oxazole rings, along with the chlorobenzyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. The chlorobenzyl group, for example, might undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorobenzyl group might increase its lipophilicity compared to other purine derivatives .Scientific Research Applications
Anticancer Properties
Research has identified several derivatives of 3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione as potential anticancer agents. A study by Sucharitha et al. (2021) synthesized novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, demonstrating significant anti-proliferative activity against human cancer cell lines like MCF-7 and A-549. These findings suggest potential applications in cancer treatment (Sucharitha et al., 2021).
Chemical Synthesis and Reactions
Chemical reactions involving this compound derivatives have been explored for various applications. Khaliullin et al. (2014) described reactions leading to the formation of compounds like 7-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-1,3-dimethyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione, indicating potential in synthetic chemistry (Khaliullin et al., 2014).
Potential Antidepressant and Anxiolytic Agents
In the field of neuropsychopharmacology, derivatives of this compound have been investigated for their potential as antidepressant and anxiolytic agents. A study by Zagórska et al. (2016) on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives showed promising results in in vivo studies, suggesting possible applications in treating depression and anxiety (Zagórska et al., 2016).
Antiviral Activity
Compounds related to this compound have been explored for their antiviral properties. Kini et al. (1991) synthesized sugar-modified nucleoside derivatives showing antiviral activity against viruses like the Semliki Forest virus, indicating potential use in antiviral therapies (Kini et al., 1991).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound “3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are key components of cellular energy systems (e.g., ATP, ADP), signal transduction (GTP, cAMP, cGMP), and, importantly, nucleic acids that are the building blocks of DNA and RNA .
Biochemical Pathways
Purine derivatives can be involved in a wide range of biochemical pathways due to their fundamental role in cellular metabolism and signaling .
Result of Action
Given its purine structure, it could potentially interfere with cellular processes that involve purines, such as dna replication, transcription, and cellular signaling .
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c1-9-10(2)25-16-19-14-13(22(9)16)15(23)21(17(24)20(14)3)8-11-4-6-12(18)7-5-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBCMOSBIJKWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2625384.png)
![2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2625387.png)


![N-(2-chloro-4-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2625390.png)
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2625391.png)
![Ethyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B2625392.png)
![3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2625394.png)
![N-(4-ethoxyphenyl)-2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2625397.png)

![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)


